2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide
Description
Properties
IUPAC Name |
2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-15(2)24-21(26)14-27-22-23-13-20(18-9-5-16(3)6-10-18)25(22)19-11-7-17(4)8-12-19/h5-13,15H,14H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDXMJRZBXETKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a synthetic compound with a complex structure featuring an imidazole ring and thioether linkage. Its unique molecular architecture suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHNOS
- Molecular Weight : 379.5 g/mol
- CAS Number : 1207042-05-4
The biological activity of this compound is primarily attributed to:
- Imidazole Ring Interaction : The imidazole moiety can interact with various biological targets, including enzymes and receptors, potentially inhibiting their activity.
- Thioether Linkage : This functional group may influence the compound's binding affinity and specificity towards biological macromolecules.
Antimicrobial Activity
Research has indicated that compounds containing imidazole rings exhibit antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
Anticancer Properties
Studies have suggested that this compound may possess anticancer activity. The mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method and minimum inhibitory concentration (MIC) determination.
- Results : The compound exhibited significant inhibition zones compared to control groups, with MIC values indicating effective concentrations.
-
Evaluation of Anticancer Activity :
- Objective : To assess the cytotoxic effects on human breast cancer cell lines (MCF-7).
- Methodology : MTT assay to measure cell viability post-treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, suggesting potential as a chemotherapeutic agent.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Method Used | Key Findings |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk diffusion, MIC | Significant inhibition observed |
| Antimicrobial | Escherichia coli | Disk diffusion, MIC | Effective at low concentrations |
| Anticancer | MCF-7 (breast cancer) | MTT assay | Dose-dependent cytotoxicity noted |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfur-linked heterocyclic acetamides. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Differences: The imidazole core in the target compound offers distinct electronic properties compared to triazole derivatives. Triazole derivatives, such as those in the evidence, show higher solubility due to polar substituents (e.g., methoxy groups), making them more suitable for aqueous formulations .
Substituent Effects: The para-tolyl groups in the target compound increase steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility. In contrast, dimethoxyphenyl substituents in triazole analogs enhance polarity and π-π stacking interactions with biological targets .
Biological Activity :
- While the target compound’s activity remains understudied, structurally related imidazole-thioacetamides have demonstrated kinase inhibitory effects (e.g., JAK2/STAT3 pathways). Triazole analogs, however, are more commonly associated with antimicrobial and anti-inflammatory activities .
Toxicity Profile :
- Computational toxicity predictions (e.g., GUSAR) suggest that the target compound has a higher predicted LD50 than triazole derivatives, likely due to reduced electrophilicity of the imidazole-thioether linkage compared to triazole-thioesters .
Research Findings and Limitations
- Synthesis Challenges : The target compound requires multi-step synthesis involving cyclocondensation of p-tolyl-substituted imidazole precursors, which is more resource-intensive than the triazole derivatives described in the evidence .
- Data Gaps : Experimental biological data for the target compound are sparse. Most conclusions are extrapolated from structurally related compounds or computational models.
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirms aromatic protons (δ 7.2–7.8 ppm for p-tolyl groups) and acetamide carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Identifies thioether (C-S, ~650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) bonds .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) .
How does the presence of p-tolyl groups influence the antimicrobial efficacy of this compound?
Advanced
The p-tolyl substituents enhance lipophilicity, improving membrane penetration in Gram-positive bacteria (e.g., Staphylococcus aureus). Comparative studies show electron-donating groups (e.g., methyl) increase activity, while bulky substituents reduce steric accessibility to enzyme active sites . Analogues with halogenated aryl groups exhibit broader-spectrum efficacy but lower selectivity .
How should researchers address contradictory findings in the compound's biological activity across different microbial strains?
Advanced
Contradictions may arise from strain-specific resistance mechanisms or experimental variables (e.g., inoculum size, culture medium). Standardized protocols (CLSI guidelines) and dose-response assays (MIC/MBC) are recommended. For example, compound 13 in related studies showed high activity against B. subtilis but lower efficacy against E. coli, attributed to outer membrane permeability differences .
What methodologies are recommended for studying the interaction between this compound and biological targets?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding to targets (e.g., bacterial dihydrofolate reductase). Docking poses (e.g., π-π stacking with p-tolyl groups) should align with experimental IC₅₀ data .
- Enzyme Inhibition Assays : Measure competitive/non-competitive inhibition kinetics using purified enzymes .
What experimental designs are appropriate for assessing the environmental fate and ecotoxicology of this compound?
Advanced
Adopt tiered ecotoxicology frameworks:
- Phase 1 : Determine abiotic stability (hydrolysis, photolysis) under varied pH/UV conditions .
- Phase 2 : Aquatic toxicity testing (e.g., Daphnia magna LC₅₀) and biodegradability (OECD 301F) .
- Phase 3 : Long-term soil microcosm studies to evaluate bioaccumulation potential .
What factors influence the stability of this compound under various storage conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
